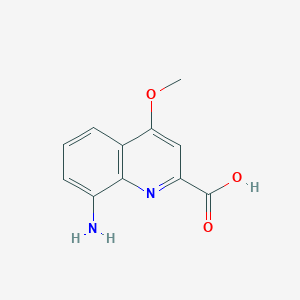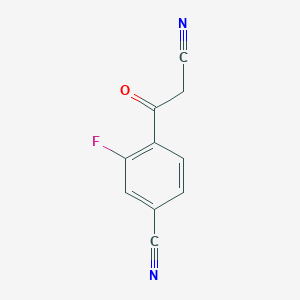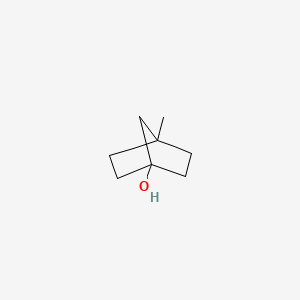![molecular formula C16H23NO B12854124 3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound features a spiro structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The isobutyl group attached to the spiro center adds to its distinct chemical properties.
Preparation Methods
The synthesis of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves several steps. One common synthetic route includes the reaction of isobenzofuran with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] can be compared with other spiro compounds such as:
3-(p-Tolyl)spiro[isobenzofuran-1(3H),4’-piperidine]: This compound has a similar spiro structure but with a p-tolyl group instead of an isobutyl group.
3H-Spiro[2-benzofuran-1,4’-piperidine]: Another related compound with a different substituent on the spiro center.
The uniqueness of 3-isobutyl-3H-spiro[isobenzofuran-1,4’-piperidine] lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(2-methylpropyl)spiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-15-13-5-3-4-6-14(13)16(18-15)7-9-17-10-8-16/h3-6,12,15,17H,7-11H2,1-2H3 |
InChI Key |
DFZRCELKXNNLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2C3(O1)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


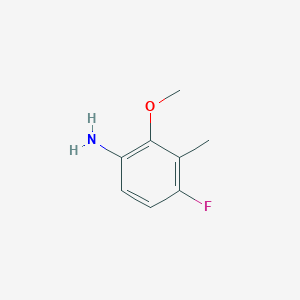
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
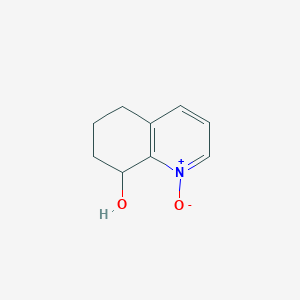

![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)


